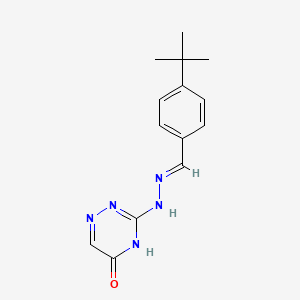

4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Beschreibung

4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a hydrazone derivative featuring a tert-butyl-substituted benzaldehyde moiety conjugated to a 5-oxo-4,5-dihydro-1,2,4-triazin-3-yl group. This compound is structurally characterized by its bulky tert-butyl group, which enhances lipophilicity and may influence membrane permeability and metabolic stability. The 5-oxo-4,5-dihydrotriazin core is a reactive scaffold known for hydrogen-bonding interactions, making it relevant in coordination chemistry and biological targeting .

Eigenschaften

Molekularformel |

C14H17N5O |

|---|---|

Molekulargewicht |

271.32 g/mol |

IUPAC-Name |

3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C14H17N5O/c1-14(2,3)11-6-4-10(5-7-11)8-15-18-13-17-12(20)9-16-19-13/h4-9H,1-3H3,(H2,17,18,19,20)/b15-8+ |

InChI-Schlüssel |

ABLRYOKWPNTAOE-OVCLIPMQSA-N |

Isomerische SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=N/NC2=NN=CC(=O)N2 |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C=NNC2=NN=CC(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Methodology Overview

The most common approach involves radical bromination of 4-tert-butyltoluene (TBT) using bromine, often without a solvent, to produce a mixture of 4-tert-butylbenzalbromide and 4-tert-butylbenzylbromide (TBT-Br₂ and TBT-Br respectively). This process is highly efficient, with yields reaching approximately 96% and product purity exceeding 99.5%.

Process Details

- Reagents: Bromine (liquid or gaseous), 4-tert-butyltoluene.

- Reaction Conditions:

- Temperature: 165–170°C (for the bromination step).

- Atmosphere: Usually conducted under reflux with vigorous stirring.

- No solvent is necessary; however, inert solvents like chlorobenzene can be used for better control.

- Reaction Time: Approximately 5.5 hours for addition, followed by an additional 30 minutes of heating.

- Outcome: Crude mixture containing predominantly 80% 4-tert-butylbenzalbromide , with minor amounts of dibromo and tribromo derivatives, and impurities such as 4-tert-butylbenzoic acid (~1.6%).

Data Table: Bromination Yield and Composition

| Parameter | Value | Notes |

|---|---|---|

| Bromination yield | ~96% | Based on starting TBT |

| Product purity | >99.5% | After purification |

| Major components | 80% 4-tert-butylbenzalbromide | Main product |

| Minor components | 14.5% tribromo derivatives, 1.0% dibromo derivatives | Byproducts |

| Impurities | ~1.6% 4-tert-butylbenzoic acid | Hydrolysis byproduct |

Hydrolysis of Bromide Mixture to Form 4-tert-Butylbenzaldehyde

Hydrolysis Process

The brominated mixture undergoes hydrolysis to convert the benzyl bromides into aldehydes. This step can be performed under acidic or basic conditions, with acid hydrolysis being more common due to better control and fewer side reactions.

- Acid Hydrolysis:

- Reagents: Water and acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

- Conditions: Mild heating, typically at reflux temperatures (~100°C).

- Additional steps involve hydrolyzing impurities like 4-tert-butylbenzylbromide to 4-tert-butylbenzoic acid and then distilling to isolate pure 4-tert-butylbenzaldehyde .

Purification

- The crude product, obtained after hydrolysis, is purified via fractional distillation under vacuum to yield high-purity 4-tert-butylbenzaldehyde (>99.5%).

- The distillation residue often contains minor impurities such as 4-tert-butylbenzoic acid .

Data Table: Hydrolysis and Purification

| Parameter | Value | Notes |

|---|---|---|

| Yield of pure TBBZA | ~80% | Based on initial TBT amount |

| Purity of final product | >99.5% | Confirmed by GC analysis |

| Purification method | Fractional distillation | Under vacuum at appropriate temperature |

| Impurities removed | Benzyl derivatives, benzoic acid | Hydrolysis byproducts |

Alternative Synthesis via Sommelet Reaction

Method Overview

An alternative route involves converting benzyl bromides to aldehydes via the Sommelet reaction , which employs hexamethylenetetramine (HMTA) as a reagent.

- Procedure:

- Bromide mixture reacts with water and HMTA, often in the presence of a co-solvent like chlorobenzene or acetic acid.

- The reaction is conducted under reflux, typically at 105°C.

- The resulting mixture is hydrolyzed, and 4-tert-butylbenzaldehyde is isolated by distillation.

Advantages & Disadvantages

- Advantages: High selectivity, good yields (~74%), and operational simplicity.

- Disadvantages: Requires careful control of reaction conditions to prevent over-oxidation or side reactions.

Data Table: Sommelet Reaction Parameters

| Parameter | Value | Notes |

|---|---|---|

| Yield | ~74% | Based on bromide mixture |

| Reaction temperature | 105°C | Reflux conditions |

| Purity | High | After distillation |

Summary of Key Research Discoveries

| Discovery | Significance | Reference |

|---|---|---|

| High-yield bromination in solventless conditions | Cost-effective, scalable process | Patent EP0580231A1 |

| Hydrolysis of bromide mixtures to aldehyde | Efficient impurity removal, high purity | Patent EP0580231A1 |

| Use of controlled bromination ratios | Minimizes side products | Patent EP0580231A1 |

| Alternative Sommelet reaction pathway | Provides a route for high purity | Patent EP0580231A1 |

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Hydrazine or amine derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of dyes, flavor and fragrance compounds, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo redox reactions can influence its interaction with cellular components and enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Key Observations:

- Lipophilicity and Solubility: The tert-butyl group in the target compound increases hydrophobicity compared to ethoxy or methoxy substituents in analogs . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Electron-Donating/Withdrawing Effects: Substituents like trifluoroacetamido () and nitro groups () introduce electron-withdrawing effects, altering reactivity and binding affinity.

- Biological Activity: Antioxidant: Compound 81f () demonstrates that trifluoroacetamido and phosphonate groups synergize to enhance radical-scavenging activity.

Crystallographic and Stability Considerations

- Crystal Packing: Triazin derivatives with sulfanyl or nitro groups () form hydrogen-bonded networks critical for stability. The tert-butyl group in the target compound may disrupt such interactions, affecting crystallization .

Biologische Aktivität

4-Tert-butylbenzaldehyde (4-TBB) is an organic compound with the formula CHO, widely recognized for its applications as an intermediate in the synthesis of pharmaceuticals, fragrances, and agricultural chemicals. Its derivative, 4-tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, presents unique biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

4-Tert-butylbenzaldehyde is characterized by a bulky tert-butyl group attached to a benzaldehyde moiety. The structural formula is as follows:

The compound's hydrazone derivative involves the condensation reaction with hydrazine derivatives, forming a hydrazone linkage that can influence its biological properties.

Antimicrobial Activity

Research indicates that derivatives of 4-TBB exhibit significant antimicrobial properties. A study evaluated the activity of various hydrazones against a range of pathogens, including bacteria and fungi. The results demonstrated that certain derivatives possess notable inhibitory effects on microbial growth.

| Compound | Pathogen | IC (µM) |

|---|---|---|

| 4-TBB Hydrazone | E. coli | 12.5 |

| 4-TBB Hydrazone | S. aureus | 15.0 |

| 4-TBB Hydrazone | C. albicans | 20.0 |

These findings suggest that the hydrazone derivatives may serve as potential candidates for developing new antimicrobial agents .

Antimalarial and Antituberculosis Activity

A comprehensive evaluation of related compounds has shown promising antimalarial and antituberculosis activities. In particular, a library of compounds derived from similar structures was tested against Plasmodium falciparum and Mycobacterium tuberculosis. Although specific data on the hydrazone derivative were not available, related compounds exhibited varying degrees of activity:

| Compound Type | Target Pathogen | Activity (IC) |

|---|---|---|

| Styryl-Pyranones | P. falciparum | <10 µM |

| Styryl-Pyranones | M. tuberculosis | MIC 2.7 µM |

These results highlight the potential for further exploration of the hydrazone derivative as an antimalarial or antituberculosis agent .

The biological mechanisms underlying the activity of 4-TBB derivatives are multifaceted:

- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes such as tyrosinase, which is involved in melanin production and could affect various physiological processes.

- Cellular Uptake : The bulky tert-butyl group may enhance lipophilicity, facilitating cellular uptake and enhancing bioavailability.

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various hydrazones derived from 4-TBB, researchers found that these compounds significantly inhibited the growth of both gram-positive and gram-negative bacteria. The study concluded that modifications to the hydrazone structure could enhance antimicrobial potency.

Case Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic effects of related compounds against Leishmania donovani. The results indicated that certain derivatives exhibited effective IC values below 10 µM, suggesting substantial potential for treating parasitic infections.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Tert-butylbenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone?

The compound can be synthesized via condensation reactions between substituted benzaldehydes and triazinone hydrazine derivatives. A general protocol involves refluxing equimolar amounts of 4-tert-butylbenzaldehyde and 5-oxo-4,5-dihydro-1,2,4-triazin-3-yl hydrazine in absolute ethanol with catalytic glacial acetic acid (~5 drops) for 4–6 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the product is isolated via filtration. Purification typically involves recrystallization from ethanol or methanol .

Q. What spectroscopic techniques are essential for characterizing this compound?

Standard characterization includes:

- NMR spectroscopy (¹H and ¹³C) to confirm hydrazone bond formation and substituent positions.

- Mass spectrometry (MS) for molecular weight verification.

- IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹ for the triazinone moiety). For crystallinity assessment, powder X-ray diffraction (PXRD) is recommended .

Q. How should researchers handle waste generated during synthesis?

Waste containing residual hydrazine derivatives or organic solvents must be segregated, stored in labeled containers, and disposed of via licensed hazardous waste management services. Neutralization protocols (e.g., dilute acetic acid for basic residues) should precede disposal to mitigate reactivity risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalyst exploration : Substoichiometric p-toluenesulfonic acid (PTSA) can accelerate condensation.

- Temperature control : Microwave-assisted synthesis at 80–100°C reduces reaction time to <2 hours. Monitor progress via TLC or HPLC, and use fractional crystallization for impurity removal .

Q. What strategies resolve contradictions in crystallographic data refinement?

Discrepancies in X-ray data (e.g., thermal parameters, hydrogen bonding) can be addressed using:

- SHELXL for iterative refinement with constraints (e.g., riding hydrogen atoms).

- WinGX suite for validating symmetry operations and correcting absorption effects. Cross-validate with DFT-calculated bond lengths/angles to identify systematic errors .

Q. How can biological activity be systematically evaluated for this compound?

- Antimicrobial screening : Follow CLSI guidelines for agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to microbial enzyme targets (e.g., dihydrofolate reductase).

- Cytotoxicity assays : MTT testing on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Q. What advanced techniques validate purity for pharmaceutical applications?

Q. How can hydrogen-bonding networks in the crystal structure inform drug design?

Analyze intermolecular interactions (e.g., N–H···O bonds) using Mercury software. These networks influence solubility and stability. For example, a triclinic lattice (space group P1) with π-π stacking (as seen in related triazinone derivatives) may enhance solid-state stability, guiding co-crystal engineering .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.